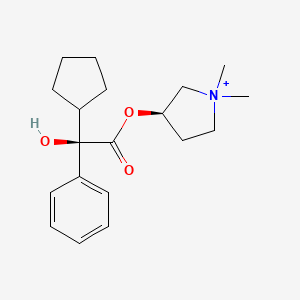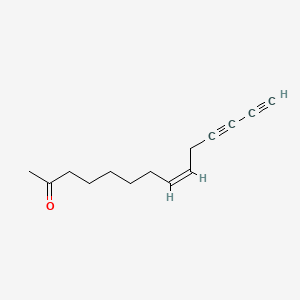
Glycopyrronium, threo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycopyrronium, also known as glycopyrrolate, is a quaternary ammonium compound and a long-acting muscarinic antagonist. It is widely used in medical applications, particularly for its anticholinergic properties. Glycopyrronium is commonly prescribed to treat conditions such as chronic obstructive pulmonary disease (COPD), hyperhidrosis, and as an adjunct therapy in anesthesia to reduce salivation and other secretions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of glycopyrronium chloride involves the reaction of tropic acid with 3-quinuclidinol in the presence of a dehydrating agent. The reaction typically occurs in an organic solvent such as acetonitrile at elevated temperatures. The product is then purified through crystallization .
Industrial Production Methods: Industrial production of glycopyrronium chloride follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The crystallization step is optimized to yield high-purity glycopyrronium chloride suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Glycopyrronium undergoes various chemical reactions, including:
Oxidation: Glycopyrronium can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert glycopyrronium to its reduced forms.
Substitution: Glycopyrronium can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glycopyrronium oxides, while substitution reactions can produce various glycopyrronium derivatives .
Applications De Recherche Scientifique
Glycopyrronium has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on muscarinic receptors and its role in cellular signaling pathways.
Medicine: Extensively researched for its therapeutic applications in treating respiratory diseases, hyperhidrosis, and as an adjunct in anesthesia.
Industry: Utilized in the formulation of pharmaceutical products and as a standard in quality control processes
Mécanisme D'action
Glycopyrronium exerts its effects by competitively blocking muscarinic receptors, particularly the M1, M2, and M3 subtypes. By inhibiting cholinergic transmission, glycopyrronium reduces secretions in the respiratory tract, gastrointestinal tract, and other tissues. This mechanism is beneficial in conditions like COPD, where reducing bronchial secretions and preventing bronchoconstriction are crucial .
Comparaison Avec Des Composés Similaires
Tiotropium: Another long-acting muscarinic antagonist used in the treatment of COPD.
Ipratropium: A short-acting muscarinic antagonist used for similar indications but with a shorter duration of action.
Aclidinium: A long-acting muscarinic antagonist with a similar mechanism of action.
Comparison: Glycopyrronium is unique in its longer duration of action compared to ipratropium and its wider therapeutic window compared to tiotropium. It is also known for its minimal central nervous system effects due to its inability to cross the blood-brain barrier .
Propriétés
Numéro CAS |
740031-54-3 |
|---|---|
Formule moléculaire |
C19H28NO3+ |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C19H28NO3/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3/q+1/t17-,19+/m1/s1 |
Clé InChI |
ANGKOCUUWGHLCE-MJGOQNOKSA-N |
SMILES isomérique |
C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C |
SMILES canonique |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)

